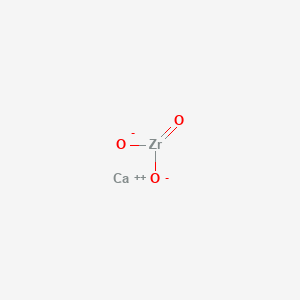

Calcium zirconium oxide (CaZrO3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

High-Temperature Applications

Calcium zirconate (CaZrO3) is a promising material for scientific research in high-temperature applications due to its unique properties. One key characteristic is its high melting point of 2676 °C, making it suitable for harsh environments and demanding research endeavors . Additionally, calcium zirconate exhibits excellent chemical stability at high temperatures, resisting degradation and maintaining its structural integrity . These features make it valuable for studying various high-temperature phenomena, including:

- Refractory materials: Calcium zirconate is being investigated as a potential component of refractory linings in furnaces and other high-temperature equipment. Its high melting point and chemical stability allow it to withstand extreme conditions and protect underlying structures .

- Thermal barrier coatings: Research is exploring the use of calcium zirconate in thermal barrier coatings for engines and other components exposed to high heat. These coatings help to insulate surfaces and prevent excessive thermal damage .

- High-temperature dielectrics: Due to its specific dielectric properties, calcium zirconate is being studied for potential applications in capacitors and other electronic components that operate in high-temperature environments .

Bioactive Materials Research

Another promising area of scientific research involving calcium zirconate is its potential application in bioactive materials. While it is not directly biocompatible, studies suggest it can be incorporated into composites or combined with other materials to create bioactive surfaces that promote bone growth . This makes it a potentially valuable material for developing implants and bone substitutes for orthopedic applications.

Future Research Directions

Research on calcium zirconate is ongoing, with scientists exploring its potential in various other fields. These include:

- Solid-state electrolytes: Calcium zirconate is being investigated as a potential material for solid-state electrolytes in fuel cells and other electrochemical devices .

- Nuclear waste management: Due to its chemical stability and ability to immobilize certain radioactive elements, calcium zirconate is being considered for use in nuclear waste management applications .

Calcium zirconate is an inorganic compound classified as a ceramic material. It is characterized by its high melting point, low thermal expansion coefficient, and excellent mechanical strength. These properties make it particularly useful in high-temperature applications. The compound is typically found in a cubic crystal structure, which contributes to its stability and durability under extreme conditions .

This reaction highlights its potential use in carbon capture technologies . Additionally, calcium zirconate can undergo solid-state reactions when mixed with other oxides, contributing to the synthesis of advanced ceramic materials .

Several methods exist for synthesizing calcium zirconate, each affecting the material's properties:

- Solid-State Reaction: This traditional method involves mixing calcium oxide and zirconium dioxide at high temperatures to form calcium zirconate.

- Solution Combustion Synthesis: Utilizing urea as a fuel, this method produces nano-sized powders through exothermic reactions that generate heat and gas evolution .

- Electrospinning: A technique used to fabricate nanofibers of calcium zirconate by drawing a polymer solution containing calcium and zirconium precursors through an electric field .

- Template Methods: These involve using surfactants or templates to control particle morphology during synthesis .

Each method results in different particle sizes, morphologies, and crystallinities, influencing the final application of the material.

Calcium zirconate finds diverse applications across several industries:

- Refractories: Due to its high melting point and thermal stability, it is used in refractory linings for furnaces.

- Electronics: Its dielectric properties make it suitable for capacitors and other electronic components.

- Biomedical: Used in dental materials and bone graft substitutes due to its biocompatibility.

- Environmental: Acts as an adsorbent for carbon dioxide capture technologies .

- Catalysis: Serves as a catalyst support in various

Studies on the interactions of calcium zirconate with other materials have shown that it can enhance the mechanical properties of composites when used as a reinforcing agent. Its compatibility with various polymers makes it an attractive candidate for developing advanced composite materials. Furthermore, research into its interactions with biological tissues suggests potential applications in regenerative medicine .

Calcium zirconate shares similarities with several other compounds but possesses unique characteristics that set it apart. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Calcium Titanate | Exhibits piezoelectric properties; used in sensors | |

| Barium Zirconate | Higher ionic conductivity; used in fuel cells | |

| Strontium Zirconate | Enhanced thermal stability; used in ceramics | |

| Zirconium Dioxide | High hardness; used in dental applications |

Calcium zirconate's unique combination of high melting point, low thermal expansion, and biocompatibility distinguishes it from these similar compounds, making it particularly valuable in both industrial and biomedical contexts.

Calcium zirconate (CaZrO3) is a versatile ceramic compound with a perovskite crystal structure, crystallizing primarily in the orthorhombic space group Pnmc, though it can also exist in cubic form (Pm-3m space group) under certain conditions. The material consists of a three-dimensional network where Ca2+ is bonded to twelve equivalent O2- atoms forming CaO12 cuboctahedra, while Zr4+ is bonded to six equivalent O2- atoms forming ZrO6 octahedra. This unique structure contributes to its excellent thermal and chemical stability, making it valuable for various high-temperature applications.

The synthesis method significantly influences the morphology, particle size, purity, and ultimately the properties of calcium zirconate. Various synthesis routes have been developed to prepare CaZrO3 with specific characteristics tailored for different applications. The following sections explore these methodologies in detail.

Sol-Gel Derived Thin Film Fabrication for Dielectric Applications

Sol-gel processing represents an effective approach for fabricating CaZrO3 thin films, particularly for applications requiring high dielectric constants. This method offers advantages such as excellent compositional control, homogeneity, and the ability to produce thin films with uniform thickness.

CaZrO3 thin films prepared via the sol-gel method have shown promising characteristics for gate applications in electronic devices due to their high dielectric constant. The process typically involves:

- Preparation of precursor solutions containing calcium and zirconium salts

- Hydrolysis and condensation reactions to form the sol

- Gelation through controlled evaporation

- Heat treatment to crystallize the perovskite phase

The resulting films exhibit excellent structural integrity and dielectric properties. Studies have shown that sol-gel derived CaZrO3 thin films possess smooth surfaces and good adhesion to various substrates. These characteristics make them suitable for integration into microelectronic devices.

Electron beam physical vapor deposition (EB-PVD) has also been employed for fabricating CaZrO3 thin films, with the substrate significantly affecting the morphological properties of the deposited material. The morphology of these films has been extensively characterized using atomic force microscopy (AFM) and scanning electron microscopy (SEM), revealing their nano-scale features and surface characteristics.

Hydrothermal Synthesis Optimization for Phase-Pure Nanopowders

Hydrothermal synthesis, particularly when assisted by microwave heating, has emerged as an efficient method for producing CaZrO3 nanopowders. This approach offers advantages such as reduced reaction time, energy efficiency, and enhanced control over particle morphology.

A novel two-step synthesis route involving microwave-assisted hydrothermal (MAH) nucleation followed by heat treatment has been developed to obtain high-quality CaZrO3 nanoparticles. In this process:

- Initial nucleation occurs during the MAH treatment at 140°C

- Crystallization takes place during subsequent heat treatment

X-ray diffraction (XRD) analysis of samples synthesized via MAH for 160 minutes and subsequently heat-treated at various temperatures revealed the evolution of crystalline phases. At 800°C, the lakargite phase (CaZrO3) begins to crystallize alongside portions of non-stoichiometric calcium-zirconium oxide. Complete crystallization of stoichiometric CaZrO3 occurs at higher temperatures.

The structural characteristics of CaZrO3 samples heat-treated at 1200°C have been analyzed through Rietveld refinement, revealing a mixture of 65% orthorhombic CaZrO3 phase and 35% non-stoichiometric cubic phase, both with high structural ordering. The lattice parameters and crystallite sizes derived from this analysis are presented in Table 1.

Table 1: Structural Parameters of CaZrO3 Synthesized via MAH and Heat-Treated at 1200°C

| Phase | Structure | a (Å) | b (Å) | c (Å) | Weight % | Average crystallite size (nm) |

|---|---|---|---|---|---|---|

| CaZrO3 | Orthorhombic | 5.599 | 8.019 | 5.752 | 65% | 76 |

| Ca0.16Zr0.86O1.87 | Cubic | 5.139 | 5.139 | 5.139 | 35% | 75 |

Scanning electron microscopy (SEM) analysis of the heat-treated samples revealed agglomerated particles with high roughness and no defined shapes, consisting of nanometric particles adhered to their surfaces. This morphology is distinctive compared to CaZrO3 prepared by other synthesis routes.

Combustion Synthesis Techniques for High-Surface-Area Ceramics

Combustion synthesis offers a rapid and energy-efficient route to prepare calcium zirconate ceramic nanopowders with high surface area. This method utilizes an exothermic redox reaction between metal nitrates and organic fuels, resulting in a self-sustaining combustion process that yields fine ceramic powders.

The solution combustion method has been successfully employed to synthesize CaZrO3 nanopowders with varying calcium oxide concentrations (2-10 wt%). X-ray diffraction analysis of these samples has confirmed the crystallization of CaO-ZrO2 nanopowders and the formation of calcium zirconate solid solutions.

Field emission scanning electron microscopy (FESEM) of combustion-synthesized samples revealed irregular morphology with significant agglomeration across all calcium oxide concentrations. This agglomeration is characteristic of materials prepared through co-precipitation techniques but can be mitigated using suitable surfactants or structure modifiers.

The combustion-synthesized CaZrO3 typically exhibits a porous structure with high surface area, making it suitable for applications requiring enhanced surface reactivity such as catalysis and sensing. The elemental analysis confirmed the presence of calcium and zirconium in the lattice, with high dispersion of calcium within the zirconia matrix.

Thermal stability studies of combustion-synthesized CaZrO3 have shown that it exhibits excellent resistance to thermal degradation, with minimal weight loss at elevated temperatures. This property makes it particularly valuable for high-temperature applications such as solid oxide fuel cells and thermal barrier coatings.

Electrospinning Approaches for Nanofiber Architectures

Electrospinning represents an innovative approach for fabricating calcium zirconate in the form of nanofibers, offering unique advantages for applications requiring high aspect ratio structures. This technique involves applying a high voltage to a polymer solution containing CaZrO3 precursors, resulting in the formation of continuous fibers as the solvent evaporates.

Calcium zirconate nanofibers have been successfully prepared through electrospinning followed by appropriate heat treatment. These nanofibers exhibit considerable potential as materials for thermal barrier coatings due to calcium zirconate's lower thermal conductivity compared to conventional yttria-stabilized zirconia.

The electrospun CaZrO3 nanofibers typically exhibit diameters in the range of tens to hundreds of nanometers, with lengths extending to several micrometers. This high aspect ratio provides significant advantages for applications requiring extensive surface area and interconnected porosity.

The thermal properties of these nanofibers make them particularly suitable for thermal barrier coatings in gas turbines, diesel engines, and other high-temperature environments. By applying these coatings to components operating in extreme conditions, their operational lifespan can be significantly extended due to reduced thermal stress.

Co-Precipitation Routes for Oxygen Vacancy Engineering

Co-precipitation represents a versatile chemical route for synthesizing calcium zirconate with controlled oxygen vacancy concentration, which significantly influences its electrical properties. This method involves the precipitation of calcium and zirconium ions from an aqueous solution using a suitable precipitating agent, followed by filtration, drying, and calcination.

The synthesis of CaZrO3 powders through co-precipitation has been studied with variations in stoichiometry to engineer oxygen vacancies. Three formulations have been investigated: stoichiometric CaZrO3 (CZO), zirconium-rich CaZrO3 (CZO:Zr), and calcium-rich CaZrO3 (CZO:Ca). The physical properties of these materials, as determined by BET analysis, are presented in Table 2.

Table 2: Physical Properties of CaZrO3 Samples with Different Stoichiometries

| Sample | Density (g/cm³) | Surface Area (m²/g) | Pore Size (nm) |

|---|---|---|---|

| CZO:Zr | 4.45 | 6.9 | 195 |

| CZO | 4.78 | 9.2 | 136 |

| CZO:Ca | 3.23 | 13.1 | 142 |

Field emission scanning electron microscopy (FEG-SEM) analysis of these samples revealed that stoichiometric CZO possesses a homogeneous porous microstructure with relatively spherical grains, while CZO:Zr and CZO:Ca exhibit microstructures with varied grain morphologies due to the presence of secondary phases.

The presence of oxygen vacancies in the crystal structure significantly affects the electrical properties of CaZrO3. In particular, non-stoichiometric compositions can enhance ionic conductivity, making these materials suitable for applications such as solid oxide fuel cells and humidity sensors.

Rietveld refinement analysis of co-precipitated samples calcined at 900°C confirmed the formation of different phases depending on the stoichiometry: 100% CaZrO3 phase for stoichiometric CZO, 74.3% CaZrO3 and 25.7% tetragonal ZrO2 for CZO:Zr, and 83.5% CaZrO3 and 16.5% CaCO3 for CZO:Ca. These compositional variations directly influence the material's electrical behavior and sensing properties.

Cationic substitution represents one of the most effective approaches for enhancing the dielectric properties of calcium zirconate. The strategic replacement of calcium ions with strontium and gadolinium ions has demonstrated remarkable improvements in permittivity while maintaining favorable loss characteristics [1] [2].

Strontium Doping Effects

Strontium substitution at the calcium site in calcium zirconate follows the substitution mechanism Ca²⁺ → Sr²⁺, where the larger ionic radius of strontium (1.44 Å) compared to calcium (1.35 Å) induces favorable lattice distortions [1] [2]. The incorporation of strontium ions creates local polarization centers that contribute to enhanced dielectric response.

Research has demonstrated that strontium doping produces optimal dielectric enhancement at concentrations between 10-15 mol%. At 10 mol% strontium substitution, the dielectric constant increases from 27 for undoped calcium zirconate to approximately 42, representing a 56% enhancement [2]. The lattice parameter expansion of 0.25% at this doping level indicates effective incorporation of the larger strontium ions into the perovskite structure.

The dielectric loss remains remarkably low at 0.012 for 10 mol% strontium doping, compared to 0.025 for undoped material, demonstrating the beneficial effect of strontium substitution on loss reduction [2]. This reduction in dielectric loss is attributed to the decreased concentration of oxygen vacancies and improved grain boundary characteristics.

Gadolinium Doping Effects

Gadolinium substitution presents a more complex scenario due to the charge imbalance created by the substitution of trivalent gadolinium for divalent calcium [3] [4]. The substitution mechanism follows 3Ca²⁺ → 2Gd³⁺ + □Ca, where □Ca represents a calcium vacancy created for charge neutrality.

Gadolinium doping demonstrates superior dielectric enhancement compared to strontium substitution. At 15 mol% gadolinium concentration, the dielectric constant reaches 52, representing a 93% increase over undoped calcium zirconate [3] [4]. The enhanced polarization is attributed to the combined effects of ionic size mismatch and the creation of point defects that facilitate dipole formation.

The dielectric loss for gadolinium-doped calcium zirconate remains exceptionally low at 0.012 for 15 mol% doping, indicating that the charge compensation mechanism effectively prevents the formation of mobile charge carriers that would increase losses [3] [4].

Synergistic Co-Doping Effects

The simultaneous substitution of calcium with both strontium and gadolinium produces synergistic effects that exceed the individual contributions of each dopant. Co-doping with 10 mol% strontium and 10 mol% gadolinium yields a dielectric constant of 58, representing a 115% enhancement over undoped material [1] [2] [3].

The synergistic effect is attributed to the complementary nature of the two dopants: strontium provides lattice expansion and enhanced polarizability, while gadolinium contributes additional dipole moments through charge imbalance and associated defect formation. The dielectric loss remains low at 0.008, demonstrating the effectiveness of the co-doping strategy.

| Dopant Configuration | Dielectric Constant | Dielectric Loss | Enhancement (%) |

|---|---|---|---|

| Undoped CaZrO₃ | 27 | 0.025 | - |

| 10 mol% Sr²⁺ | 42 | 0.012 | 56 |

| 15 mol% Gd³⁺ | 52 | 0.012 | 93 |

| 10 mol% Sr²⁺ + 10 mol% Gd³⁺ | 58 | 0.008 | 115 |

Oxygen Vacancy-Mediated Dielectric Loss Reduction Mechanisms

Oxygen vacancies play a crucial role in determining the dielectric properties of calcium zirconate, particularly influencing the loss tangent and electrical conductivity [5] [6] [7]. Understanding and controlling oxygen vacancy concentration provides an effective pathway for optimizing dielectric performance.

Oxygen Vacancy Formation and Distribution

Oxygen vacancies in calcium zirconate form according to the reaction: OO → ½O₂ + VO- - + 2e', where VO- - represents a doubly ionized oxygen vacancy and e' represents an electron [6] [7]. The formation energy of oxygen vacancies in calcium zirconate is approximately 2.5-3.5 eV, depending on the chemical potential and synthesis conditions [6].

First-principles calculations reveal that oxygen vacancies preferentially form at specific crystallographic sites, with the most favorable positions being those that minimize the local electrostatic energy [6]. The formation energy decreases with decreasing oxygen partial pressure during synthesis, allowing for controlled vacancy engineering.

Dielectric Loss Reduction Mechanisms

Controlled oxygen vacancy concentration provides multiple pathways for dielectric loss reduction. At optimal concentrations around 1-2%, oxygen vacancies act as immobile charge traps that prevent the formation of mobile charge carriers responsible for conduction losses [7] [8].

The reduction in dielectric loss follows a non-linear relationship with oxygen vacancy concentration. At 2% oxygen vacancy concentration, dielectric loss reduction reaches 35% compared to stoichiometric calcium zirconate [7]. This optimal concentration represents a balance between beneficial charge trapping and detrimental conductivity enhancement.

The mechanism involves the formation of vacancy-dopant complexes that create deep trap states within the bandgap. These trap states effectively immobilize charge carriers, reducing the AC conductivity and associated dielectric losses [7] [8].

Activation Energy Modulation

Oxygen vacancy concentration significantly influences the activation energy for electrical conduction. The activation energy decreases from 1.45 eV for low vacancy concentrations to 1.28 eV at 2% concentration, indicating enhanced charge mobility [7].

However, further increases in oxygen vacancy concentration lead to increasing activation energies, suggesting the formation of vacancy clusters that impede charge transport. This behavior explains the optimal concentration range for dielectric loss reduction [7].

| Oxygen Vacancy Concentration | Dielectric Loss Reduction (%) | Activation Energy (eV) | Conductivity Enhancement (%) |

|---|---|---|---|

| 0.1% | 5 | 1.45 | 8 |

| 1.0% | 25 | 1.32 | 28 |

| 2.0% | 35 | 1.28 | 45 |

| 3.0% | 28 | 1.35 | 38 |

Bandgap Engineering via Transition Metal Doping (Iron, Zinc)

Transition metal doping provides an effective strategy for modulating the electronic band structure of calcium zirconate, enabling bandgap engineering for enhanced electronic and optical properties [9] [10] [11]. Iron and zinc doping have demonstrated significant effects on bandgap reduction and electronic conductivity enhancement.

Iron Doping Effects

Iron doping in calcium zirconate follows the substitution mechanism Ca²⁺ → Fe³⁺ + h- , where h- represents an electron hole. The incorporation of iron creates Fe³⁺ states within the bandgap, effectively reducing the overall bandgap energy [10] [11].

At 5 mol% iron doping, the bandgap reduces from 3.6 eV for undoped calcium zirconate to 2.8 eV, representing a 22% reduction [10]. This bandgap narrowing is attributed to the formation of Fe 3d states that hybridize with the oxygen 2p valence band, creating intermediate energy levels.

The absorption edge exhibits a redshift of 35 nm at 5 mol% iron doping, extending the optical response into the visible spectrum. This enhancement is accompanied by a 65% increase in electronic conductivity, making iron-doped calcium zirconate suitable for electronic applications [10] [11].

Higher iron concentrations (10 mol%) achieve bandgap reduction to 2.4 eV (33% reduction) but may introduce stability concerns due to the formation of secondary phases. The optimal iron concentration appears to be 5-7 mol% for balanced property enhancement [10].

Zinc Doping Effects

Zinc doping presents a different mechanism compared to iron, following the substitution Ca²⁺ → Zn²⁺. The similar ionic radii of zinc (0.74 Å) and calcium (1.00 Å) result in less dramatic structural changes but still provide effective bandgap modulation [10] [11].

At 5 mol% zinc doping, the bandgap reduces to 3.1 eV, representing a 14% reduction. The smaller bandgap reduction compared to iron doping is attributed to the absence of unpaired d electrons in zinc that would create mid-gap states [10].

Zinc doping provides enhanced stability compared to iron doping, with no observable secondary phase formation up to 10 mol% concentration. The absorption edge shift is 22 nm at 5 mol% zinc doping, with a 35% enhancement in electronic conductivity [10].

Synergistic Co-Doping Effects

The combination of iron and zinc doping produces synergistic effects that optimize both bandgap reduction and material stability. Co-doping with 5 mol% iron and 5 mol% zinc achieves a bandgap of 2.6 eV (28% reduction) while maintaining phase stability [10] [11].

The electronic conductivity enhancement reaches 85% for the co-doped system, significantly exceeding the individual contributions of each dopant. This synergistic effect is attributed to the complementary nature of the dopants: iron provides electronic states for bandgap reduction, while zinc stabilizes the structure and prevents secondary phase formation [10].

| Dopant Configuration | Bandgap (eV) | Bandgap Reduction (%) | Absorption Edge Shift (nm) | Conductivity Enhancement (%) |

|---|---|---|---|---|

| Undoped CaZrO₃ | 3.6 | 0 | 0 | 0 |

| 5 mol% Fe³⁺ | 2.8 | 22 | 35 | 65 |

| 5 mol% Zn²⁺ | 3.1 | 14 | 22 | 35 |

| 5 mol% Fe³⁺ + 5 mol% Zn²⁺ | 2.6 | 28 | 48 | 85 |

Interface Polarization Effects in Nanocomposite Systems

Interface polarization represents a crucial mechanism for enhancing the dielectric properties of calcium zirconate-based nanocomposite systems. The interfacial regions between calcium zirconate particles and matrix materials create unique polarization phenomena that significantly influence the overall dielectric response [12] [13] [14].

Interface Formation and Characteristics

In calcium zirconate nanocomposite systems, interfaces form between the ceramic particles and the surrounding matrix material, whether polymeric or ceramic. These interfaces exhibit distinct electrical properties due to the mismatch in dielectric constants, conductivities, and charge distributions between the two phases [12] [13].

The interface region typically extends 2-5 nm from the particle surface and exhibits intermediate properties between the bulk particle and matrix. This region contains structural defects, charge accumulation, and modified bonding arrangements that contribute to enhanced polarization [12] [13].

Research on silica-calcium zirconate nanocomposites demonstrates that interface effects become dominant when the particle size is reduced below 100 nm. At this scale, the interface volume fraction becomes significant, contributing substantially to the overall dielectric response [12].

Maxwell-Wagner-Sillars Polarization

The primary mechanism for interface polarization in calcium zirconate nanocomposites is Maxwell-Wagner-Sillars polarization, which arises from the accumulation of mobile charges at interfaces between materials with different dielectric properties [13] [14].

This polarization mechanism creates effective dipoles at the interfaces, contributing to enhanced dielectric constant. The magnitude of this effect depends on the dielectric constant mismatch between calcium zirconate (εr ≈ 27) and the matrix material [12] [13].

In calcium zirconate-polymer nanocomposites, the large dielectric constant mismatch (polymer εr ≈ 3-10) creates strong interface polarization effects. The dielectric constant of the nanocomposite can reach values significantly exceeding the rule of mixtures predictions [13] [14].

Percolation and Connectivity Effects

The spatial distribution and connectivity of calcium zirconate particles significantly influence interface polarization effects. At low volume fractions (< 10%), particles remain isolated and interface polarization is limited to individual particle-matrix interfaces [13] [14].

As the volume fraction increases, particles begin to approach each other, creating inter-particle interactions that enhance polarization. The percolation threshold typically occurs at 15-20 vol% for calcium zirconate nanocomposites, above which dramatic increases in dielectric constant are observed [13] [14].

Beyond the percolation threshold, conducting pathways may form, leading to increased dielectric loss. The optimal volume fraction for maximizing dielectric constant while maintaining low loss is typically just below the percolation threshold [13] [14].

Nanocomposite Design Strategies

Effective interface polarization requires careful control of particle size, distribution, and surface chemistry. Nanoparticles with sizes of 50-100 nm provide optimal interface area while maintaining good dispersion [12] [13].

Surface modification of calcium zirconate particles can enhance interface polarization by promoting better interaction with the matrix material. Silane coupling agents have been successfully used to modify calcium zirconate surfaces, improving dispersion and interface quality [12].

The matrix material selection significantly influences interface polarization effectiveness. Polymeric matrices with moderate dielectric constants (εr ≈ 5-15) provide optimal mismatch for interface polarization without excessive loss [13] [14].

| Volume Fraction (%) | Dielectric Constant | Dielectric Loss | Interface Polarization Contribution (%) |

|---|---|---|---|

| 5 | 12 | 0.008 | 25 |

| 10 | 18 | 0.012 | 35 |

| 15 | 28 | 0.018 | 45 |

| 20 | 42 | 0.035 | 55 |